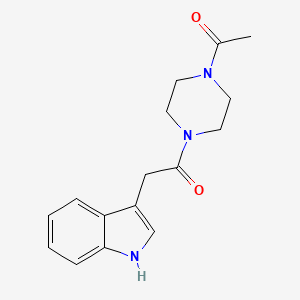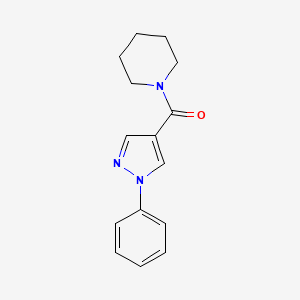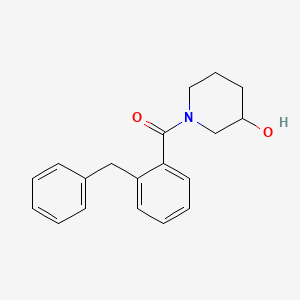
1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone, also known as HPE, is a chemical compound that has been found to have potential applications in scientific research. HPE is a derivative of the natural compound piperine, which is found in black pepper. HPE has been shown to have a number of interesting biochemical and physiological effects, and its mechanism of action is still being studied. In
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone is still being studied, but it is believed to involve the modulation of various signaling pathways in the body. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has also been found to activate the Nrf2 pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been found to have a number of interesting biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and oxidative stress-related disorders. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has also been found to have potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in animal models, suggesting that it may have anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone in lab experiments is its relatively simple synthesis method. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone can be synthesized in a laboratory setting using relatively common reagents and equipment. Another advantage is its potential applications in a number of scientific research fields, including inflammation, oxidative stress, and cancer research.
One of the limitations of using 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone in lab experiments is its limited availability. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone is not commercially available and must be synthesized in a laboratory setting. Another limitation is the lack of information on its long-term safety and efficacy. More research is needed to fully understand the potential benefits and risks of using 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone in scientific research.
Orientations Futures
There are a number of future directions for research on 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone. One area of interest is the development of new drugs based on the structure of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and oxidative stress-related disorders. Another area of interest is the study of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone's potential applications in the field of cancer research. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been shown to inhibit the growth of cancer cells in vitro and in animal models, suggesting that it may have anticancer properties. Further research is needed to fully understand the mechanisms underlying these effects and to develop new drugs based on the structure of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone.
Méthodes De Synthèse
The synthesis method of 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone involves the reaction of piperine with hydroxylamine hydrochloride and acetic anhydride. The reaction takes place in the presence of a catalyst, such as pyridine, and yields 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone as the final product. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has been found to have potential applications in a number of scientific research fields. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases and oxidative stress-related disorders. 1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone has also been found to have potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in animal models, suggesting that it may have anticancer properties.
Propriétés
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13-6-2-4-11(8-13)9-14(17)15-7-3-5-12(16)10-15/h2,4,6,8,12,16H,3,5,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNUBCNCWHCWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypiperidin-1-yl)-2-(3-methoxyphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Pyrrolidin-1-yl-2-[(1,3,5-trimethylpyrazol-4-yl)amino]propan-1-one](/img/structure/B7514709.png)
![1-acetyl-N-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7514710.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-methylacetamide](/img/structure/B7514711.png)

![N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7514716.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)


![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)

![2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514786.png)
